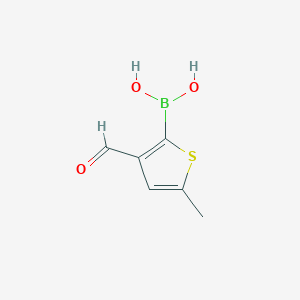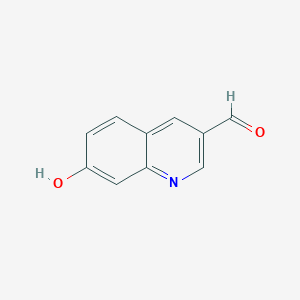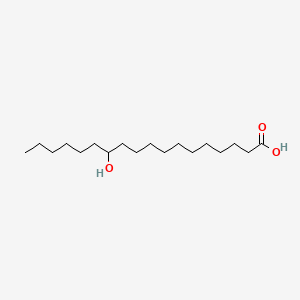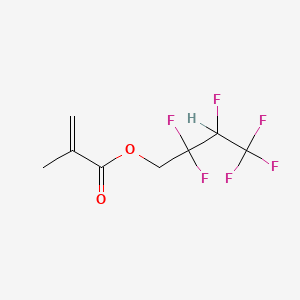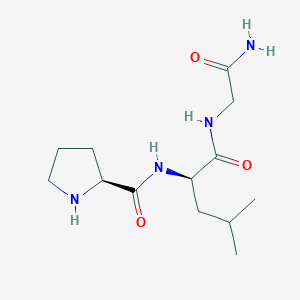
H-Pro-D-Leu-Gly-NH2
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of H-Pro-D-Leu-Gly-NH2 reveals a compact peptide with some flexibility. Conformational energy calculations indicate that it retains a relatively stable shape despite its flexibility .
Chemical Reactions Analysis
Upon incubation with human plasma or serum, H-Pro-D-Leu-Gly-NH2 remains intact, unlike in other species such as rat, chicken, and carp. These species degrade the tripeptide to varying extents. The breakdown products primarily include Proline (Pro) , Leucine (Leu) , and Glycine (Gly) . Notably, H-Leu-Gly-NH2 is not detectable in the degradation products. The correlation between the anatomic development of the pars intermedia and the ability of serum to hydrolyze H-Pro-D-Leu-Gly-NH2 suggests its potential role as a melanocyte-stimulating hormone (MSH)-release-inhibiting factor .
Applications De Recherche Scientifique
Structural Properties and Conformational Studies
- Tertiary Structure Insights : H-Pro-Leu-Gly-NH2, known for inhibiting the release of melanocyte stimulating hormone, exhibits unique structural characteristics. It maintains several compact conformations, with one particular structure stabilized by a 10-membered beta-turn and a specific hydrogen bond. This was confirmed through conformational energy calculations and x-ray analysis (Ralston, de Coen, & Walter, 1974).
- Conformational Flexibility : Further research indicates that H-Pro-Leu-Gly-NH2 retains a degree of flexibility despite its compactness. Its tertiary structure was explored through various conformational studies, revealing its adaptable nature (Gilboa et al., 1984).
- Synthetic Analogues : Synthesis of monothionated analogs of H-Pro-Leu-Gly-NH2 has been achieved, expanding the scope of research into structurally varied forms of this peptide (Thorsen et al., 1983).
Biological and Chemical Interactions
- Distribution and Metabolism : Studies on the distribution, half-life, and excretion of labeled H-Pro-Leu-Gly-NH2 in rats revealed its potent inhibitory role and suggested a direct hypothalamic influence on the pineal gland (Redding et al., 1973).
- Molecular Aggregation in Solution : Investigations into the aggregation behaviors of H-Pro-Leu-Gly-NH2 in different solvents revealed its propensity to form specific molecular structures and aggregate under certain conditions (Walter, Deslauriers, & Smith, 1978).
- Species-Specific Degradation : Comparative studies between human and other species’ serum revealed significant differences in the degradation of H-Pro-Leu-Gly-NH2, providing insights into species-specific enzymatic activities (Walter, Neidle, & Marks, 1975).
Advanced Theoretical Analysis
- Computational Studies : Theoretical studies have been conducted to understand the preferred conformations of H-Pro-Leu-Gly-NH2, highlighting its stability and the influence of its individual amino acid components on its overall structure (Kang & Walter, 1976).
Crystallography and NMR Analysis
- Crystal-State Analysis : The crystal-state structures of various analogs of H-Pro-Leu-Gly-NH2 have been analyzed, revealing details about their conformational states and the impact of modifications on their structures (Valle et al., 1989).
- NMR Studies : Nuclear magnetic resonance (NMR) studies have provided detailed insights into the aggregation and conformation of H-Pro-Leu-Gly-NH2 and its related peptides, enhancing our understanding of its molecular behavior in different solvents (Higashijima et al., 1978).
Propriétés
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJLZTTWSNHOX-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-D-Leu-Gly-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



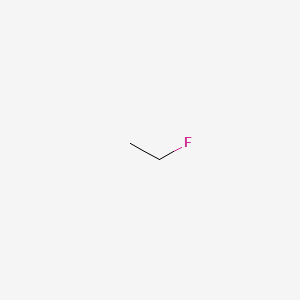
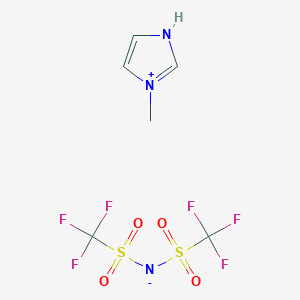
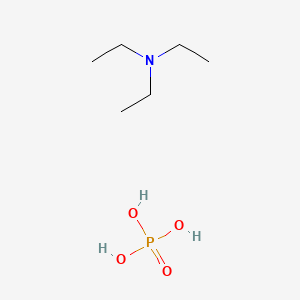
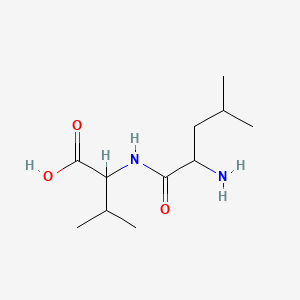
![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)
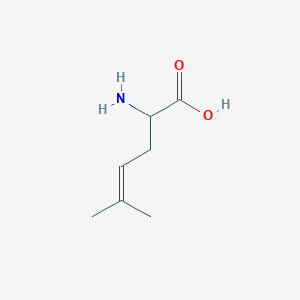
![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)
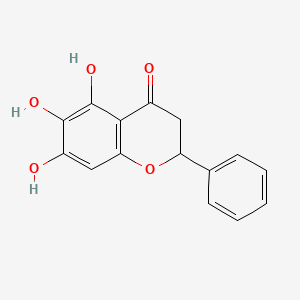
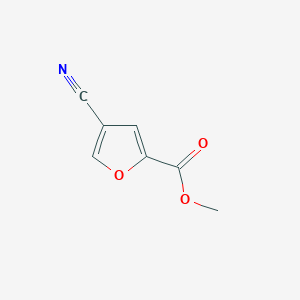
![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
